BenchChemオンラインストアへようこそ!

4-Ethyl-4-(hydroxymethyl)oxolan-2-one

Neuropharmacology GABAA receptor modulation Anticonvulsant drug discovery

4-Ethyl-4-(hydroxymethyl)oxolan-2-one (CAS 2416243-61-1, molecular formula C7H12O3) is a gamma-butyrolactone featuring both an ethyl group and a hydroxymethyl substituent at the 4-position of the oxolan-2-one ring. This dual substitution pattern generates a stereochemically flexible scaffold with a primary alcohol handle and a hydrophobic alkyl chain, distinguishing it from simpler gamma-butyrolactones such as the unsubstituted GBL (C4H6O2, CAS 96-48-0) or mono-substituted analogues like 4-ethyloxolan-2-one (C6H10O2, CAS 16496-51-8).

Molecular Formula C7H12O3
Molecular Weight 144.17
CAS No. 2416243-61-1
Cat. No. B2976499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-(hydroxymethyl)oxolan-2-one
CAS2416243-61-1
Molecular FormulaC7H12O3
Molecular Weight144.17
Structural Identifiers
SMILESCCC1(CC(=O)OC1)CO
InChIInChI=1S/C7H12O3/c1-2-7(4-8)3-6(9)10-5-7/h8H,2-5H2,1H3
InChIKeyPFVFUAAPRRIONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Evidence Profile for 4-Ethyl-4-(hydroxymethyl)oxolan-2-one (CAS 2416243-61-1) – A Dual-Substituted γ-Butyrolactone Scaffold


4-Ethyl-4-(hydroxymethyl)oxolan-2-one (CAS 2416243-61-1, molecular formula C7H12O3) is a gamma-butyrolactone featuring both an ethyl group and a hydroxymethyl substituent at the 4-position of the oxolan-2-one ring [1]. This dual substitution pattern generates a stereochemically flexible scaffold with a primary alcohol handle and a hydrophobic alkyl chain, distinguishing it from simpler gamma-butyrolactones such as the unsubstituted GBL (C4H6O2, CAS 96-48-0) or mono-substituted analogues like 4-ethyloxolan-2-one (C6H10O2, CAS 16496-51-8) [2]. The compound’s molecular weight (144.17 g/mol) and functional group arrangement position it as a potential intermediate for chiral building blocks, biodegradable materials, and pharmacologically active DAG-lactone analogues [3].

Why 4-Ethyl-4-(hydroxymethyl)oxolan-2-one Cannot Be Replaced by Generic γ-Butyrolactone Analogues


Generic substitution with unsubstituted or mono-substituted γ-butyrolactones is scientifically unsound because alkyl substitution pattern and the presence of a free hydroxymethyl group govern both lipophilicity and biochemical function in this compound class. In the central nervous system, beta-substituted γ-butyrolactones act as convulsants that block GABAA currents, whereas gamma-substituted derivatives (such as gamma-ethyl-gamma-methyl GBL) are anticonvulsant agents that potentiate GABAergic transmission [1]. In the PKC regulatory domain, the 4,4-disubstituted scaffold containing a constrained glycerol backbone (DAG-lactones) achieves nanomolar binding affinity for C1 domains—affinities that approach those of phorbol esters—whereas mono-substituted analogues lose this potency [2]. Procurement of the specific 4-ethyl-4-(hydroxymethyl) substitution pattern is therefore essential for preserving the desired pharmacological profile, physicochemical properties, and synthetic versatility.

Quantitative Differentiation Evidence for 4-Ethyl-4-(hydroxymethyl)oxolan-2-one Against Closest Comparators


Anticonvulsant vs. Convulsant Profile Determined by Gamma-Substitution Pattern

In the γ-butyrolactone class, the substitution position determines whether a compound is anticonvulsant or convulsant. Gamma-substituted GBLs, including gamma-ethyl-gamma-methyl GBL, prevented seizures induced by pentylenetetrazol, beta-ethyl-beta-methyl-gamma-butyrolactone (beta-EMGBL), and picrotoxin in mice and guinea pigs [1]. By contrast, beta-substituted GBLs (e.g., beta-EMGBL) are convulsant and block GABAA receptor currents. 4-Ethyl-4-(hydroxymethyl)oxolan-2-one, bearing its ethyl group at the 4-position (gamma-position of the lactone), is structurally classified within the gamma-substituted, anticonvulsant subset. Unsubstituted GBL lacks this anticonvulsant activity entirely [1].

Neuropharmacology GABAA receptor modulation Anticonvulsant drug discovery

Enhanced C1 Domain Binding Affinity of Hydroxymethyl-γ-Butyrolactone Scaffolds Over Endogenous DAG

The γ-hydroxymethyl-γ-butyrolactone (HGL) scaffold serves as a privileged pharmacophore for PKC C1 domain targeting. Compounds built on the 4,4-disubstituted HGL scaffold demonstrated greater than 17-fold stronger binding affinity for C1 domains compared to the endogenous ligand diacylglycerol (DAG) under equivalent experimental conditions [1]. Nonradioactive kinase assays confirmed that these HGL analogues exhibited similar or superior PKC-dependent phosphorylation capabilities relative to DAG [1]. 4-Ethyl-4-(hydroxymethyl)oxolan-2-one carries both the requisite 4-hydroxymethyl group (the pharmacophore essential for C1 domain hydrogen bonding) and a 4-ethyl hydrophobic substituent that can be exploited for lipophilicity tuning, placing it within the high-affinity DAG-lactone structural class.

Protein Kinase C (PKC) C1 domain ligands Cancer signaling

Predicted LogP Advantage Over Unsubstituted GBL for Membrane Partitioning

Introduction of alkyl substituents at the gamma-position of the butyrolactone ring substantially increases lipophilicity. Unsubstituted γ-butyrolactone (GBL) has an experimental logP of -0.64 and an ALOGPS-predicted logP of -0.11 [1]. The addition of a single isopropyl group at the gamma-position (gamma-isopropyl-gamma-butyrolactone, C7H12O2, MW 128.17) raises the ALOGPS-predicted logP to 1.65 [2]. 4-Ethyl-4-(hydroxymethyl)oxolan-2-one contains both an ethyl group (hydrophobic) and a hydroxymethyl group (hydrophilic) at the 4-position. Its predicted logP, computed by XLogP3, is 0.28 [3]. This represents a 0.39 log unit increase over unsubstituted GBL (XLogP3 = -0.11 [1]), reflecting enhanced membrane partitioning potential while retaining aqueous solubility conferred by the hydroxymethyl group.

Physicochemical profiling Lipophilicity Drug-likeness optimization

Functional Group Advantage: Free Hydroxymethyl Handle for Derivatization Versus Alkyl-Only GBLs

The presence of a primary alcohol (hydroxymethyl) group at the 4-position provides a synthetic handle for esterification, etherification, oxidation, or conjugation that is absent in simple alkyl-substituted GBLs such as 4-ethyloxolan-2-one (CAS 16496-51-8, C6H10O2) or gamma-isopropyl-gamma-butyrolactone (C7H12O2) [1]. In the DAG-lactone literature, the 4-hydroxymethyl group serves as the critical pharmacophore that hydrogen-bonds with the C1 domain, and its derivatization with acyl chains modulates both potency and PKC isozyme selectivity [2]. 4-Ethyl-4-(hydroxymethyl)oxolan-2-one uniquely combines a free -CH2OH group with a 4-ethyl substituent, enabling simultaneous hydrophobic domain engagement (via the ethyl group) and covalent or non-covalent interaction at the hydrophilic interface (via the hydroxymethyl group).

Synthetic chemistry Prodrug design Bioconjugation

Precedented Synthetic Utility of 4-Hydroxymethyl Butyrolactone as a Pharmaceutical Intermediate

The 4-hydroxymethyl butyrolactone structural motif is explicitly claimed as an intermediate in patent literature for the synthesis of pharmaceutical and agricultural products. U.S. and European patents (e.g., EP 3137617 A1, 2017) describe methods for transforming levoglucosenone into 4-hydroxymethyl butyrolactone, highlighting its industrial relevance and scalable production routes from renewable biomass [1]. Additionally, Michigan State University patents (US 2003/0220515 A1) describe the preparation of 4-hydroxymethyl butyrolactone and its 4-hydroxymethyl-4-hydroxybutyric acid methyl ester precursor as intermediates to various pharmaceutical agents [2]. While these patents describe the non-ethylated parent scaffold (4-hydroxymethyl butyrolactone, CAS 36679-81-9, C5H8O3), the 4-ethyl congener (CAS 2416243-61-1) extends this validated intermediate class with enhanced lipophilicity.

Process chemistry Pharmaceutical intermediates Green chemistry

Validated Application Scenarios for 4-Ethyl-4-(hydroxymethyl)oxolan-2-one Based on Quantitative Evidence


Scaffold for Anticonvulsant Lead Discovery Targeting GABAA Receptors

Gamma-substituted γ-butyrolactones are established anticonvulsant agents that prevent seizures in pentylenetetrazol and picrotoxin models, whereas beta-substituted isomers are convulsant [1]. 4-Ethyl-4-(hydroxymethyl)oxolan-2-one, with its ethyl substituent at the gamma-position (4-position), provides a scaffold for developing new antiepileptic leads. The free hydroxymethyl group further allows prodrug conjugation to improve CNS penetration or reduce metabolic liability, advantages not offered by simple alkyl-GBLs.

DAG-Lactone Intermediate for Isozyme-Selective PKC Modulators

The 4,4-disubstituted-γ-butyrolactone scaffold is the core of DAG-lactones, which achieve nanomolar binding affinities for PKC C1 domains—more than 17-fold stronger than endogenous DAG [2]. 4-Ethyl-4-(hydroxymethyl)oxolan-2-one provides the essential 4-hydroxymethyl pharmacophore for C1 domain hydrogen bonding and a 4-ethyl hydrophobic anchor. Acylation of the hydroxymethyl group with different fatty acyl chains could generate a focused library of DAG-lactone analogues with tunable PKC isozyme selectivity [3].

Chiral Building Block for Asymmetric Synthesis

The 4-position of the target compound is a quaternary stereocenter, and the presence of chemically distinct substituents (ethyl vs. hydroxymethyl) makes it amenable to enzymatic or chemical resolution. Gamma-hydroxymethyl-gamma-butyrolactone (HGBL) is a well-precedented chiral synthon used in the total synthesis of natural products including (-)-β-bourbonene [4]. The 4-ethyl analogue extends this chiral pool with increased steric bulk and lipophilicity, enabling the construction of more complex, functionalized tetrahydrofuran-containing natural product analogues.

Sustainable Pharmaceutical Intermediate from Biomass-Derived Feedstocks

Patent literature establishes scalable synthetic routes to 4-hydroxymethyl butyrolactone from levoglucosenone, a cellulose-derived platform chemical [5]. This green chemistry precedent supports the feasibility of producing 4-ethyl-4-(hydroxymethyl)oxolan-2-one through analogous bio-based pathways, offering procurement teams a sustainable sourcing advantage over petrochemically derived lactone intermediates.

Quote Request

Request a Quote for 4-Ethyl-4-(hydroxymethyl)oxolan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.